![molecular formula C17H20N4O4S B2639716 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 2034237-39-1](/img/structure/B2639716.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone
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Description
This compound is a novel derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . It is used as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) . The compound and its compositions are used for the prevention or treatment of disorders in which the mGluR2 subtype of metabotropic receptors is involved .
Scientific Research Applications
Negative Allosteric Modulators of mGluR2 Receptors
This compound is used as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) . This application is significant in the field of neuroscience and pharmacology .
Treatment of Disorders Involving mGluR2
The compound is used in the prevention or treatment of disorders in which the mGluR2 subtype of metabotropic receptors is involved . This includes various neurological and psychiatric disorders .
Pharmaceutical Compositions
The compound is used in pharmaceutical compositions . These compositions can be used for therapeutic purposes, particularly in the treatment of disorders involving mGluR2 .
Synthesis of Highly Substituted Isoquinolines
The compound is used in a catalyst-free and oxidant-free tandem aza-Mannich/cyclization/aromatization reaction . This reaction enables a simple and environmentally friendly route toward the straightforward synthesis of highly substituted 5,6-dihydropyrazolo[5,1-a]isoquinolines .
Use in Drug Development
The compound is used in the development of new drugs . Different types of enamides and enamines, especially enamides derived from marketed drugs as well as bioactive molecules, are suitable substrates .
Synthesis of CB1 Cannabinoid Receptor Antagonist
The compound is used in the synthesis of the CB1 cannabinoid receptor antagonist . This antagonist could be synthesized efficiently based on this methodology .
properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-17(19-7-8-21-15(13-19)5-6-18-21)14-1-3-16(4-2-14)26(23,24)20-9-11-25-12-10-20/h1-6H,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPCGIVTULCVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(morpholinosulfonyl)phenyl)methanone |
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